{5-[(4-Chloro-3,5-dimethylphenoxy)methyl]furan-2-yl}[4-(ethylsulfonyl)piperazin-1-yl]methanone
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Overview
Description
{5-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}[4-(ETHYLSULFONYL)PIPERAZINO]METHANONE is a complex organic compound characterized by its unique structure, which includes a chlorinated phenoxy group, a furan ring, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}[4-(ETHYLSULFONYL)PIPERAZINO]METHANONE typically involves multiple steps:
Formation of the Chlorinated Phenoxy Group: This step involves the chlorination of 3,5-dimethylphenol to obtain 4-chloro-3,5-dimethylphenol.
Attachment of the Furan Ring: The chlorinated phenoxy group is then reacted with a furan derivative under specific conditions to form the furan-phenoxy intermediate.
Incorporation of the Piperazine Moiety: The final step involves the reaction of the furan-phenoxy intermediate with an ethylsulfonyl piperazine derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the phenoxy group.
Reduction: Reduction reactions can occur at the chlorinated phenoxy group, potentially leading to dechlorination.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated phenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the furan and phenoxy groups.
Reduction: Dechlorinated phenoxy derivatives.
Substitution: Substituted phenoxy derivatives with various nucleophiles.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of complex molecules with potential pharmaceutical applications.
Biology
In biological research, the compound is studied for its potential as an antimicrobial agent due to its structural similarity to known disinfectants .
Medicine
The compound is being investigated for its potential therapeutic effects, including its use as an antimicrobial and antifungal agent .
Industry
In the industrial sector, the compound is used in the formulation of disinfectants and antiseptics due to its broad-spectrum antimicrobial activity .
Mechanism of Action
The mechanism of action of {5-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}[4-(ETHYLSULFONYL)PIPERAZINO]METHANONE involves the disruption of microbial cell membranes. The compound targets the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis . This mechanism is similar to that of other phenolic disinfectants.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3,5-dimethylphenol: Known for its antimicrobial properties and used in disinfectants.
Chloroxylenol: Another phenolic compound with broad-spectrum antimicrobial activity.
Uniqueness
{5-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}[4-(ETHYLSULFONYL)PIPERAZINO]METHANONE is unique due to its combination of a furan ring and a piperazine moiety, which may enhance its antimicrobial efficacy and broaden its spectrum of activity compared to similar compounds .
Properties
Molecular Formula |
C20H25ClN2O5S |
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Molecular Weight |
440.9 g/mol |
IUPAC Name |
[5-[(4-chloro-3,5-dimethylphenoxy)methyl]furan-2-yl]-(4-ethylsulfonylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C20H25ClN2O5S/c1-4-29(25,26)23-9-7-22(8-10-23)20(24)18-6-5-16(28-18)13-27-17-11-14(2)19(21)15(3)12-17/h5-6,11-12H,4,7-10,13H2,1-3H3 |
InChI Key |
TZVSLJHPHCQAFT-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=C(O2)COC3=CC(=C(C(=C3)C)Cl)C |
Origin of Product |
United States |
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